molecular formula C21H27BrN2O2 B14417372 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide CAS No. 81254-01-5

2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide

Cat. No.: B14417372
CAS No.: 81254-01-5
M. Wt: 419.4 g/mol
InChI Key: MDJBSMXXGDPZEE-UHFFFAOYSA-N
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Description

2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides under visible light-promoted conditions . The reaction is catalyzed by fac-Ir(ppy)3 at room temperature, yielding the desired isoquinoline derivatives in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are chosen for their efficiency and ability to produce high yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant biological and pharmaceutical activities .

Scientific Research Applications

2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry .

Properties

CAS No.

81254-01-5

Molecular Formula

C21H27BrN2O2

Molecular Weight

419.4 g/mol

IUPAC Name

2-[5-(diethylamino)pentan-2-yl]benzo[de]isoquinoline-1,3-dione;hydrobromide

InChI

InChI=1S/C21H26N2O2.BrH/c1-4-22(5-2)14-8-9-15(3)23-20(24)17-12-6-10-16-11-7-13-18(19(16)17)21(23)25;/h6-7,10-13,15H,4-5,8-9,14H2,1-3H3;1H

InChI Key

MDJBSMXXGDPZEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br

Origin of Product

United States

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